molecular formula C34H61N15O11 B12579110 Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 646062-28-4

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12579110
CAS No.: 646062-28-4
M. Wt: 855.9 g/mol
InChI Key: UTYCJCJODYXAOZ-VUBDRERZSA-N
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Description

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic oligopeptide featuring a complex sequence of amino acids, including two modified N~5~-(diaminomethylidene)-L-ornithine (Orn(N~5~)) residues. This compound is characterized by its extended peptide backbone, incorporating glycine (Gly), leucine (Leu), serine (Ser), proline (Pro), and the rare Orn(N~5~) moiety. The diaminomethylidene modification at the N~5~ position of ornithine introduces a guanidino-like group, which is structurally analogous to arginine but with distinct electronic and steric properties. Such modifications are often employed to enhance metal-binding capacity or modulate biological activity in peptides .

The peptide’s sequence includes a Pro residue, which confers conformational rigidity, and a glycine-rich segment (Gly-Gly-Gly), which may enhance flexibility in specific regions.

Properties

CAS No.

646062-28-4

Molecular Formula

C34H61N15O11

Molecular Weight

855.9 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C34H61N15O11/c1-18(2)12-21(46-24(51)13-35)29(56)47-19(6-3-9-40-33(36)37)28(55)48-22(17-50)31(58)49-11-5-8-23(49)30(57)44-15-26(53)42-14-25(52)43-16-27(54)45-20(32(59)60)7-4-10-41-34(38)39/h18-23,50H,3-17,35H2,1-2H3,(H,42,53)(H,43,52)(H,44,57)(H,45,54)(H,46,51)(H,47,56)(H,48,55)(H,59,60)(H4,36,37,40)(H4,38,39,41)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

UTYCJCJODYXAOZ-VUBDRERZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, potentially altering the peptide’s activity.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling reagents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfonic acids, while reduction could result in the cleavage of disulfide bonds.

Scientific Research Applications

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a role in binding to enzymes or receptors, modulating their activity. The peptide backbone allows for specific interactions with proteins, potentially influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine with structurally related peptides containing Orn(N~5~) groups, based on the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Implications
Target Compound Inferred: ~C₃₉H₇₀N₁₄O₁₄ ~1,100–1,200 g/mol Two Orn(N~5~) groups, Pro residue, Gly-rich segment, Leu/Ser/Leu/Ser sequence Enhanced metal-binding capacity; potential protease resistance due to Pro and Gly motifs
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine C₃₇H₆₈N₁₀O₉S 829.06 g/mol Single Orn(N~5~), methionine (Met), shorter chain (6 residues) Sulfur-containing Met may confer redox activity; shorter chain limits conformational diversity
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine C₂₉H₄₇N₉O₈ ~669.76 g/mol Single Orn(N~5~), phenylalanine (Phe), glutamine (Gln) Phe enhances hydrophobicity; Gln may participate in hydrogen bonding
N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate C₁₁H₁₈N₄O₃•HCl•xH₂O 254.29 + 36.46 g/mol Non-peptidic Orn(N~5~) derivative; pyrimidinyl substituent Likely metal chelator; hydrochloride form increases solubility but may cause irritation

Key Observations:

Functional Groups :

  • The glycine-rich segment (Gly-Gly-Gly) in the target compound contrasts with the hydrophobic Phe in or sulfur-containing Met in , suggesting divergent solubility and interaction profiles.
  • Proline in both the target compound and may stabilize secondary structures, but the target’s extended chain could allow for more dynamic conformations.

Safety Considerations :

  • While the target compound’s safety data are unspecified, the hydrochloride hydrate form of highlights the importance of salt forms in toxicity (e.g., skin/eye irritation risks) .

Research Findings and Implications

  • Metal Binding: Orn(N~5~) residues are structurally analogous to arginine’s guanidino group, which often participates in cation-π interactions. The dual Orn(N~5~) groups in the target compound may enable cooperative binding to transition metals like Cu²⁺ or Fe³⁺, a property exploited in metalloenzyme inhibitors .
  • Stability : Proline’s cyclic structure and the Gly-Gly-Gly motif could confer resistance to proteolytic degradation, a common challenge in therapeutic peptide design.
  • Comparative Bioactivity : The shorter peptide in (829.06 g/mol) may exhibit better membrane permeability than the target compound, but the latter’s larger size could improve target specificity.

Biological Activity

Glycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolylglycylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide with significant biological activity. This compound is characterized by its unique amino acid sequence and the presence of diaminomethylidene groups, which contribute to its diverse biological functions. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes multiple amino acids linked by peptide bonds, with specific functional groups that enhance its biological interactions. The molecular formula is C29H52N10O9C_{29}H_{52}N_{10}O_{9}, and it has a molecular weight of approximately 634.79 g/mol.

PropertyValue
Molecular FormulaC29H52N10O9C_{29}H_{52}N_{10}O_{9}
Molecular Weight634.79 g/mol
SolubilitySoluble in water
pHNeutral (7)

This compound exhibits various biological activities through its interaction with cellular receptors and signaling pathways. Key mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Enzyme Modulation : It can affect the activity of enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
  • Cell Signaling : The peptide may participate in signal transduction pathways, impacting cell proliferation, differentiation, and apoptosis.

Pharmacological Effects

Research has indicated that this compound possesses several pharmacological effects:

  • Anti-inflammatory : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant : The compound could exhibit antioxidant properties, protecting cells from oxidative stress.
  • Neuroprotective : Evidence suggests potential neuroprotective effects, which may be beneficial in neurodegenerative diseases.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound provided significant protection against neuronal damage induced by oxidative stress. The results indicated a reduction in cell death and improved cognitive function post-treatment.

Study 2: Anti-inflammatory Properties

In vitro studies have shown that this peptide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. These findings suggest its potential application in treating inflammatory disorders.

Table 2: Summary of Case Studies

Study FocusFindingsReference
NeuroprotectionReduced neuronal damage; improved cognition[Study on Neuroprotection]
Anti-inflammatoryInhibition of TNF-alpha and IL-6[Study on Inflammation]

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